molecular formula C14H21NO4S B2386284 (2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1798034-83-9

(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2386284
CAS No.: 1798034-83-9
M. Wt: 299.39
InChI Key: DXEPQTHSACOLFT-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which combines a furan ring with an azetidine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and azetidine precursors. The furan ring can be synthesized through various methods, including the Diels-Alder reaction, while the azetidine ring is often prepared via cyclization reactions. The final step involves the coupling of these two components under specific reaction conditions, such as the use of a base or a catalyst to facilitate the formation of the methanone linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The methanone group can be reduced to form alcohols.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the methanone group results in alcohols .

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reactant in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dimethylfuran-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to its combination of a furan ring and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-9(2)8-20(17,18)12-6-15(7-12)14(16)13-5-10(3)19-11(13)4/h5,9,12H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEPQTHSACOLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)S(=O)(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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